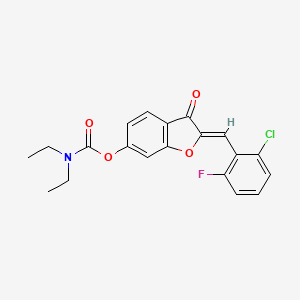

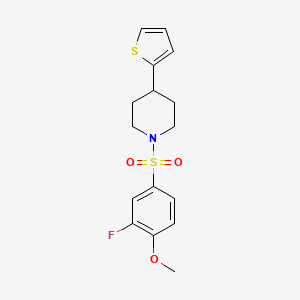

![molecular formula C16H17N3O4 B2635953 diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate CAS No. 866157-74-6](/img/structure/B2635953.png)

diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” is a chemical compound with the molecular formula C16H17N3O4 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . These compounds are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves the copper-catalyzed click reaction of azides with alkynes . The structures of these derivatives are typically confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be established by various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule .Applications De Recherche Scientifique

Improved Synthesis Methods

- Enhanced Synthesis of 1H-1,2,3-Triazoles : An improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides, which includes diethyl malonate derivatives, offers enhanced yields under mild conditions (Cottrell et al., 1991).

Chemical Synthesis and Reactions

- Formation of Triazolo[5,1-c][1,2,4]triazine Derivatives : A study demonstrates the coupling of 1,2,4-triazole-5-diazonium nitrate with active methylene compounds like diethyl malonate, leading to triazolotriazines (Tennant & Vevers, 1976).

- Synthesis of Pyrazolidinediones : Basic condensation involving 5-hydrazino-1-methyl-3-phenyl-1H-1,2,4-triazole with diethyl malonates yields β-hydrazides of malonic acids, indicating potential applications in synthetic organic chemistry (Woodruff & Polya, 1975).

- Efficient Synthesis of 4-NANM-E : A rapid room-temperature method for synthesizing diethyl 2-((4-nitroanilino)methylene)malonate, a precursor in the synthesis of various biologically active quinoline derivatives (Valle et al., 2018).

Biological and Medicinal Applications

- Antibacterial Activity : The synthesized compound diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Boukhssas et al., 2017).

Supramolecular Chemistry

- Supramolecular Assembly Formation : The crystal structures of diethyl 2-(((aryl)amino)methylene)malonate derivatives were studied, revealing insights into supramolecular assembly formation assisted via non-covalent interactions (Shaik et al., 2019).

Orientations Futures

The future directions for “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propriétés

IUPAC Name |

diethyl 2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-3-22-15(20)14(16(21)23-4-2)9-12-5-7-13(8-6-12)19-11-17-10-18-19/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDXXHUOKUOWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2635876.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)

![5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2635880.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)

![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)